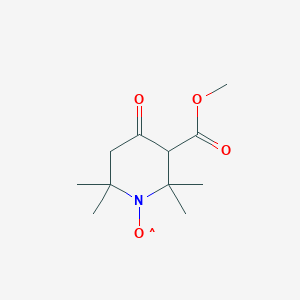
(1-Ethynylcyclobutyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Ethynylcyclobutyl)methanol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a cyclobutyl ring with an ethynyl substituent. This compound falls under the category of alcohols, which are known for their diverse chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethynylcyclobutyl)methanol typically involves the following steps:
Cyclobutylation: The initial step involves the formation of a cyclobutyl ring through cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper-based systems are commonly used to facilitate the ethynylation and hydroxylation steps.
化学反应分析
Types of Reactions: (1-Ethynylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylmethane.
Substitution: Formation of cyclobutyl halides.
科学研究应用
(1-Ethynylcyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Ethynylcyclobutyl)methanol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting processes such as cell growth and differentiation.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and downstream effects.
相似化合物的比较
Cyclobutanol: Similar structure but lacks the ethynyl group.
(1-Ethynylcyclopropyl)methanol: Similar structure but with a cyclopropyl ring instead of cyclobutyl.
(1-Ethynylcyclopentyl)methanol: Similar structure but with a cyclopentyl ring.
Uniqueness: (1-Ethynylcyclobutyl)methanol is unique due to the presence of both the cyclobutyl ring and the ethynyl group, which confer distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C7H10O |
|---|---|
分子量 |
110.15 g/mol |
IUPAC 名称 |
(1-ethynylcyclobutyl)methanol |
InChI |
InChI=1S/C7H10O/c1-2-7(6-8)4-3-5-7/h1,8H,3-6H2 |
InChI 键 |
RKUKUUQHJJUXJE-UHFFFAOYSA-N |
规范 SMILES |
C#CC1(CCC1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)





![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)

![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)





